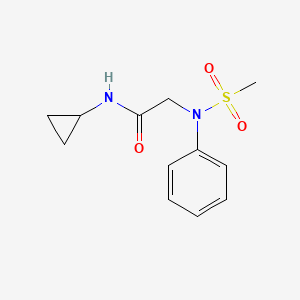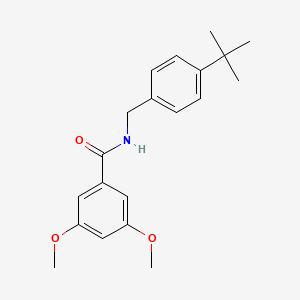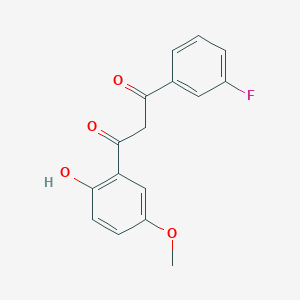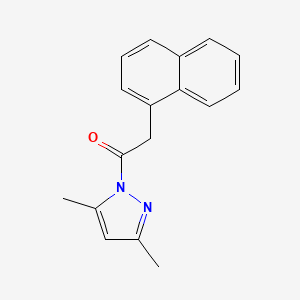![molecular formula C12H14ClN3O3S B5829460 N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B5829460.png)
N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide, also known as NBD-556, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of carbonic anhydrase inhibitors and has been studied for its ability to inhibit the activity of carbonic anhydrase enzymes. In
Wirkmechanismus
The mechanism of action of N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide involves the inhibition of carbonic anhydrase enzymes. Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide to form bicarbonate and protons. Inhibition of carbonic anhydrase enzymes leads to a decrease in the production of bicarbonate ions, which in turn leads to a decrease in the production of aqueous humor in the eye. N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide has been shown to inhibit several isoforms of carbonic anhydrase, including CA II, CA IV, and CA XII.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide have been studied in preclinical models. In a study by Carta et al. (2009), N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide was shown to significantly reduce intraocular pressure in rabbits. The compound was also found to have a longer duration of action compared to other carbonic anhydrase inhibitors. In another study by Scozzafava et al. (2007), N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide was shown to inhibit the growth of cancer cells in vitro by targeting carbonic anhydrase enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide is its potency as a carbonic anhydrase inhibitor. The compound has been shown to be effective in reducing intraocular pressure in preclinical models and has demonstrated promising results in the treatment of glaucoma. However, one of the limitations of N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide is its solubility in aqueous solutions. The compound has poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research of N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide. One area of interest is the development of novel formulations of the compound that improve its solubility in aqueous solutions. Another area of research is the exploration of the potential therapeutic applications of N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide in other diseases, such as cancer. The compound has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to determine its efficacy in vivo. Additionally, further studies are needed to explore the safety and efficacy of N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide in humans.
Synthesemethoden
The synthesis of N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide involves the reaction of 2-chloro-5-nitroaniline with thionyl chloride to form the corresponding sulfonyl chloride. This intermediate is then reacted with 3-methylbutanoyl chloride to form N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide. The synthesis of N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide has been described in detail in a research article by Supuran et al. (2005).
Wissenschaftliche Forschungsanwendungen
N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide has been extensively studied for its potential therapeutic applications. One of the major areas of research has been in the treatment of glaucoma. Glaucoma is a condition that is characterized by increased intraocular pressure, which can lead to optic nerve damage and vision loss. Carbonic anhydrase inhibitors have been used to lower intraocular pressure by reducing the production of aqueous humor in the eye. N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide has been shown to be a potent inhibitor of carbonic anhydrase enzymes and has demonstrated promising results in preclinical studies for the treatment of glaucoma.
Eigenschaften
IUPAC Name |
N-[(2-chloro-5-nitrophenyl)carbamothioyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O3S/c1-7(2)5-11(17)15-12(20)14-10-6-8(16(18)19)3-4-9(10)13/h3-4,6-7H,5H2,1-2H3,(H2,14,15,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLZGWQPXJVXNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC(=S)NC1=C(C=CC(=C1)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2,4,6-trimethyl-3-cyclohexen-1-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5829385.png)
![N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5829392.png)

![3-chloro-4-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5829401.png)

![5-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-phenyl-3-thiophenecarbohydrazide](/img/structure/B5829415.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-methylpiperazine](/img/structure/B5829416.png)



![1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5829473.png)

![N-(3-chloro-4-methylphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5829488.png)